molecular formula C11H10N4O4S B2694700 6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 899749-22-5

6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2694700
CAS No.: 899749-22-5
M. Wt: 294.29
InChI Key: UQIWWMJWLUYJQA-UHFFFAOYSA-N
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Description

6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a carboxamide group and a sulfamoylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 2-cyano-N-(4-sulfamoylphenyl)acetamide with hydrazonoyl chloride in the presence of a catalytic amount of triethylamine. This reaction is carried out in refluxing ethanol, leading to the formation of the desired pyridazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl or carboxamide groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are valuable in organic synthesis.

    Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridazine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

6-oxo-N-(4-sulfamoylphenyl)-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4S/c12-20(18,19)8-3-1-7(2-4-8)13-11(17)9-5-6-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16)(H2,12,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIWWMJWLUYJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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